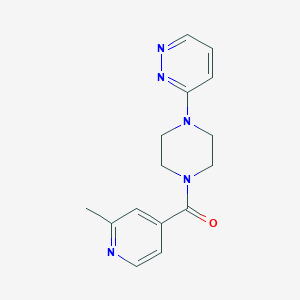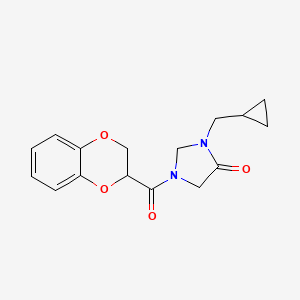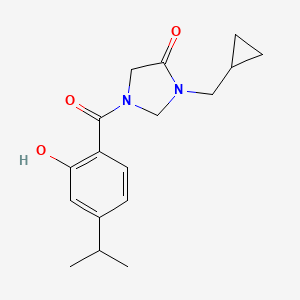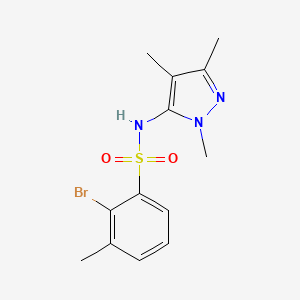![molecular formula C18H26N4OS B6975107 1-[3-[(5-Tert-butyl-1,3-thiazol-2-yl)methylamino]pyridin-2-yl]piperidin-4-ol](/img/structure/B6975107.png)
1-[3-[(5-Tert-butyl-1,3-thiazol-2-yl)methylamino]pyridin-2-yl]piperidin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-[(5-Tert-butyl-1,3-thiazol-2-yl)methylamino]pyridin-2-yl]piperidin-4-ol is a complex organic compound featuring a thiazole ring, a pyridine ring, and a piperidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-[(5-Tert-butyl-1,3-thiazol-2-yl)methylamino]pyridin-2-yl]piperidin-4-ol typically involves multi-step organic synthesis. One common route includes:
Formation of the Thiazole Ring: Starting with tert-butylamine and 2-bromoacetaldehyde, the thiazole ring is formed through a cyclization reaction.
Attachment to Pyridine: The thiazole derivative is then reacted with 2-chloropyridine under nucleophilic substitution conditions to attach the thiazole ring to the pyridine ring.
Formation of Piperidine Derivative: The final step involves the reaction of the intermediate with piperidin-4-ol, typically under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to handle larger quantities of reactants.
Análisis De Reacciones Químicas
Types of Reactions
1-[3-[(5-Tert-butyl-1,3-thiazol-2-yl)methylamino]pyridin-2-yl]piperidin-4-ol can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, which may reduce any double bonds or nitro groups present.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyridine ring, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydride, alkyl halides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various alkyl or aryl groups into the molecule.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, 1-[3-[(5-Tert-butyl-1,3-thiazol-2-yl)methylamino]pyridin-2-yl]piperidin-4-ol is studied for its potential as a bioactive molecule. It may interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. Its structure suggests it could interact with specific enzymes or receptors, making it a potential candidate for treating diseases.
Industry
In industrial applications, this compound could be used in the development of new materials or as a catalyst in chemical reactions due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 1-[3-[(5-Tert-butyl-1,3-thiazol-2-yl)methylamino]pyridin-2-yl]piperidin-4-ol involves its interaction with molecular targets such as enzymes or receptors. The thiazole and pyridine rings may facilitate binding to these targets, while the piperidine ring could influence the compound’s overall conformation and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
1-[3-[(5-Tert-butyl-1,3-thiazol-2-yl)methylamino]pyridin-2-yl]piperidin-4-ol: This compound is unique due to the specific arrangement of its functional groups.
Thiazole Derivatives: Compounds like 2-aminothiazole share the thiazole ring but differ in other structural aspects.
Pyridine Derivatives: Compounds such as 2-chloropyridine share the pyridine ring but lack the thiazole and piperidine components.
Uniqueness
The uniqueness of this compound lies in its combination of three distinct rings, which confer a range of chemical reactivity and potential biological activity not found in simpler compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Propiedades
IUPAC Name |
1-[3-[(5-tert-butyl-1,3-thiazol-2-yl)methylamino]pyridin-2-yl]piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4OS/c1-18(2,3)15-11-21-16(24-15)12-20-14-5-4-8-19-17(14)22-9-6-13(23)7-10-22/h4-5,8,11,13,20,23H,6-7,9-10,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKVDAVNIESRJAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN=C(S1)CNC2=C(N=CC=C2)N3CCC(CC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[4-Methoxy-3-[(1-methylpyrazol-3-yl)sulfonylamino]phenyl]propanoic acid](/img/structure/B6975025.png)

![1-[2-(2,2-difluoroethyl)pyrazole-3-carbonyl]-N-methylazetidine-3-carboxamide](/img/structure/B6975060.png)
![N-[4-(3-fluorophenyl)oxan-4-yl]-2-methylpyridine-4-carboxamide](/img/structure/B6975068.png)

![[4-(1-Methylpyrazol-4-yl)piperazin-1-yl]-(2-methylpyridin-4-yl)methanone](/img/structure/B6975074.png)

![5-Tert-butyl-3-[(2-methoxypyridin-4-yl)methyl]-5-methylimidazolidine-2,4-dione](/img/structure/B6975101.png)


![3-Phenyl-4-(spiro[3.3]heptan-2-ylamino)butan-1-ol](/img/structure/B6975121.png)

![5-Cyclohexyl-3-[(2-methoxy-4-methylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B6975133.png)
![5-Cyclohexyl-3-[[3-(trifluoromethyl)pyrazol-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B6975135.png)
